

Application Note: Mass Spectrometry Analysis of 2-Methoxy-1-methyl-3-vinylbenzene

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Compound of Interest

Compound Name: 2-Methoxy-1-methyl-3-vinylbenzene

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Abstract

This application note provides a detailed protocol for the characterization of **2-Methoxy-1-methyl-3-vinylbenzene** using mass spectrometry, primarily focusing on electron ionization (EI) techniques coupled with gas chromatography (GC-MS). It includes predicted fragmentation patterns, a quantitative data summary, and a comprehensive experimental workflow. This guide is intended to assist researchers in identifying and quantifying this and structurally related aromatic compounds.

Introduction

2-Methoxy-1-methyl-3-vinylbenzene is an aromatic organic compound with potential applications in organic synthesis and materials science. Mass spectrometry is a powerful analytical technique for the determination of its molecular weight and structural elucidation through the analysis of its fragmentation patterns.[1][2][3] Electron ionization (EI) is a widely used "hard" ionization technique that generates reproducible mass spectra, which are valuable for structural confirmation and library matching.[4][5] This document outlines the expected mass spectrometric behavior of **2-Methoxy-1-methyl-3-vinylbenzene** and provides a standardized protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

The molecular formula for **2-Methoxy-1-methyl-3-vinylbenzene** is $C_{10}H_{12}O$, with a monoisotopic mass of 148.0888 Da.[6] Upon electron ionization, the molecule is expected to form a molecular ion ($M^{+\bullet}$) at m/z 148. The fragmentation of this molecular ion is predicted to proceed through several key pathways, primarily involving the loss of methyl and methoxy groups, as well as rearrangements common to substituted aromatic compounds.

Upon ionization, aromatic compounds typically produce a prominent molecular ion peak.[2] For alkyl-substituted benzenes, fragmentation often occurs at the benzylic position.[2]

Table 1: Predicted m/z Peaks and Corresponding Fragment Ions for **2-Methoxy-1-methyl-3-vinylbenzene**

m/z (predicted)	Proposed Fragment Ion	Formula	Notes
148	$[C_{10}H_{12}O]^{+\bullet}$	$C_{10}H_{12}O$	Molecular Ion ($M^{+\bullet}$)
133	$[M - CH_3]^+$	$C_9H_9O^+$	Loss of a methyl radical from the molecular ion.
117	$[M - OCH_3]^+$	$C_9H_9^+$	Loss of a methoxy radical.
105	$[C_8H_9]^+$	$C_8H_9^+$	Potential loss of CO from the $[M - CH_3]^+$ fragment.
91	$[C_7H_7]^+$	$C_7H_7^+$	Tropylium ion, a common fragment for alkylbenzenes, potentially formed through rearrangement and loss of substituents.[2]

Experimental Protocol: GC-MS Analysis

This protocol describes the analysis of **2-Methoxy-1-methyl-3-vinylbenzene** using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of **2-Methoxy-1-methyl-3-vinylbenzene** in a high-purity volatile solvent such as dichloromethane or methanol.
- Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
- If necessary, include an internal standard for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/Splitless, operated in split mode (e.g., 50:1) to prevent column overloading.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).[\[1\]](#)[\[5\]](#)
- Electron Energy: 70 eV.[\[4\]](#)[\[5\]](#)

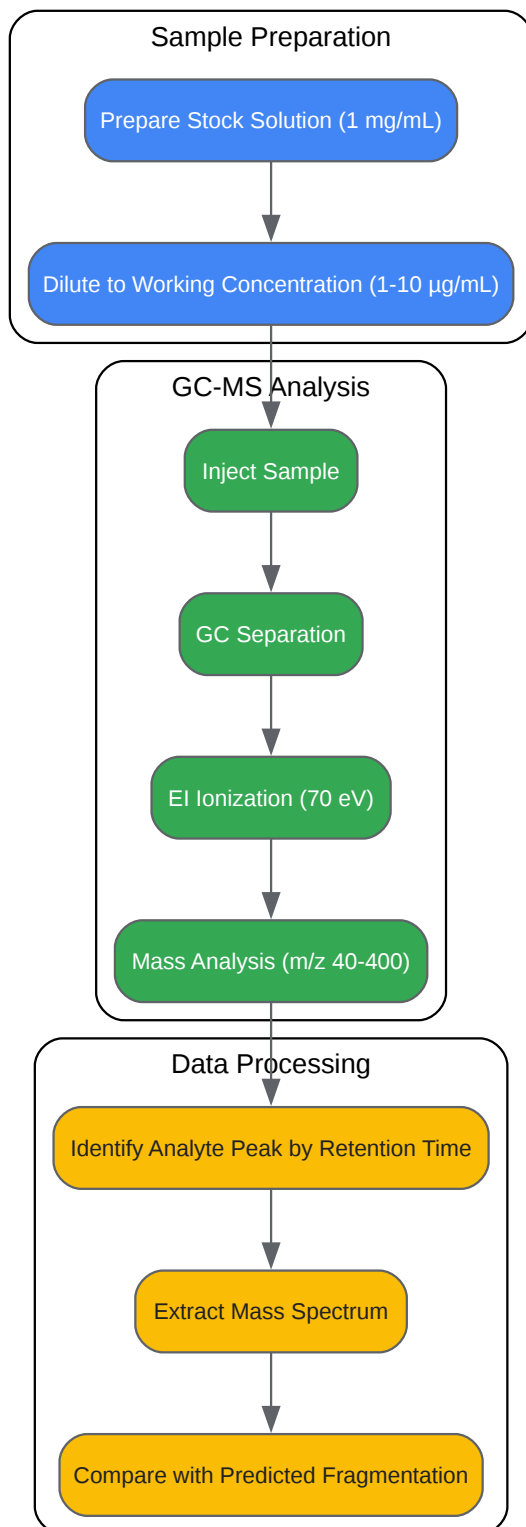
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 40-400.
- Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).

4. Data Acquisition and Analysis:

- Acquire data in full scan mode.
- Identify the peak corresponding to **2-Methoxy-1-methyl-3-vinylbenzene** based on its retention time.
- Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern and any available library spectra.

Logical Workflow for Analysis

GC-MS Analysis Workflow

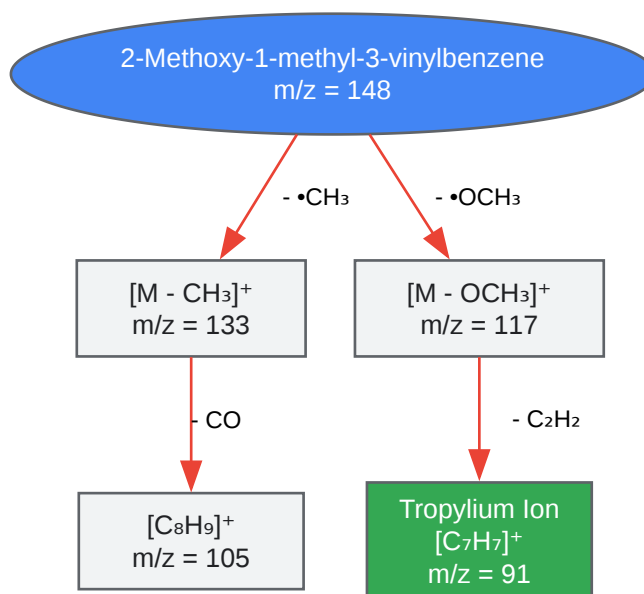


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Caption: Workflow for the GC-MS analysis of **2-Methoxy-1-methyl-3-vinylbenzene**.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for **2-Methoxy-1-methyl-3-vinylbenzene** under electron ionization.



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Caption: Predicted EI fragmentation pathway of **2-Methoxy-1-methyl-3-vinylbenzene**.

Conclusion

This application note provides a foundational method for the mass spectrometric analysis of **2-Methoxy-1-methyl-3-vinylbenzene**. The provided protocol for GC-MS with electron ionization offers a robust starting point for the identification and characterization of this compound. The predicted fragmentation data and pathways serve as a useful reference for spectral interpretation in the absence of a library standard. Researchers can adapt this methodology for quantitative studies and for the analysis of related molecules.

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